REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:5])[CH3:4].C=O.[C:8]([OH:11])(=[O:10])[CH3:9]>>[C:3]([N:2]([CH2:9][C:8]([OH:11])=[O:10])[CH3:1])(=[O:5])[CH3:4]
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
CNC(C)=O
|
Name
|
Co(OAc)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
1300C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 2000 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was established at 25° C.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at 85° C. for 30 min.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction was cooled to 25° C.
|
Type
|
CUSTOM
|
Details
|
removed from the autoclave
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N(C)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |